(2E)-3-(anthracen-9-yl)-2-cyano-N-hexylprop-2-enamide
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Overview
Description
(E)-3-(9-Anthryl)-2-cyano-N-hexyl-2-propenamide is a complex organic compound characterized by the presence of an anthryl group, a cyano group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(9-anthryl)-2-cyano-N-hexyl-2-propenamide typically involves the reaction of 9-anthraldehyde with a suitable cyano and hexyl amide precursor under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (E)-3-(9-anthryl)-2-cyano-N-hexyl-2-propenamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(9-Anthryl)-2-cyano-N-hexyl-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
(E)-3-(9-Anthryl)-2-cyano-N-hexyl-2-propenamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of (E)-3-(9-anthryl)-2-cyano-N-hexyl-2-propenamide involves its interaction with specific molecular targets. The anthryl group can intercalate with DNA, potentially disrupting replication and transcription processes. The cyano group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(9-Anthryl)-2-(4-nitrophenyl)ethene
- (E)-9-(4-Nitrostyryl)anthracene
- 2-[(E)-9-Anthryl(1-naphthylimino)methyl]phenol
Uniqueness
(E)-3-(9-Anthryl)-2-cyano-N-hexyl-2-propenamide is unique due to the combination of its anthryl, cyano, and propenamide groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C24H24N2O |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(E)-3-anthracen-9-yl-2-cyano-N-hexylprop-2-enamide |
InChI |
InChI=1S/C24H24N2O/c1-2-3-4-9-14-26-24(27)20(17-25)16-23-21-12-7-5-10-18(21)15-19-11-6-8-13-22(19)23/h5-8,10-13,15-16H,2-4,9,14H2,1H3,(H,26,27)/b20-16+ |
InChI Key |
JUJWACJOAQXVRO-CAPFRKAQSA-N |
Isomeric SMILES |
CCCCCCNC(=O)/C(=C/C1=C2C=CC=CC2=CC3=CC=CC=C31)/C#N |
Canonical SMILES |
CCCCCCNC(=O)C(=CC1=C2C=CC=CC2=CC3=CC=CC=C31)C#N |
Origin of Product |
United States |
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